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molecular formula C9H17N3O2Si B8660330 4,6-Dimethoxy-N-(trimethylsilyl)pyrimidin-2-amine CAS No. 110860-61-2

4,6-Dimethoxy-N-(trimethylsilyl)pyrimidin-2-amine

Cat. No. B8660330
M. Wt: 227.34 g/mol
InChI Key: FJXPKYIVYUNKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897105

Procedure details

A solution of 45.0 g of 4,6-dimethoxy-2-trimethylsilylaminopyrimidine and 35.0 g of phenyl chlorothionocarbonate in 300 ml of acetonitrile is refluxed for 10 hours. The reaction solution is concentrated under reduced pressure to remove acetonitrile. Toluene (300 ml) is added to the residue and filtered to remove insoluble substance. The filtrate is concentrated under reduced pressure and purified by silica gel column-chromatography (eluent: ethyl acetate:hexane =1:1). 4,6-Dimethoxy-2-isothiocyanatopyrimidine (17.0 g) is obtained from the first eluate. mp 85°~86° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([NH:11][Si](C)(C)C)[N:4]=1.C1C=CC(O[C:23](Cl)=[S:24])=CC=1>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([N:11]=[C:23]=[S:24])[N:4]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)N[Si](C)(C)C
Name
Quantity
35 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC(=S)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove acetonitrile
ADDITION
Type
ADDITION
Details
Toluene (300 ml) is added to the residue
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble substance
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column-chromatography (eluent: ethyl acetate:hexane =1:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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